(1β→4)-Pentaglucosamine Peracetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

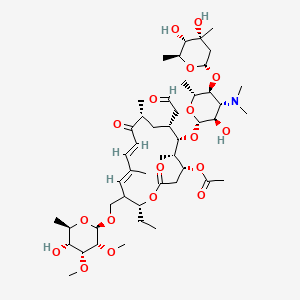

(1β→4)-Pentaglucosamine Peracetate is a fully acetylated derivative of pentaglucosamine, a polysaccharide composed of five glucosamine units linked by β-1,4-glycosidic bonds. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The acetylation of glucosamine enhances its solubility in organic solvents, making it a valuable intermediate in carbohydrate synthesis and transformation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of (1β→4)-Pentaglucosamine Peracetate typically involves the acetylation of pentaglucosamine. The process can be carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or zinc chloride. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acetyl groups. The general reaction scheme is as follows:

[ \text{Pentaglucosamine} + \text{Acetic Anhydride} \xrightarrow{\text{Pyridine}} \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: In an industrial setting, the acetylation process can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of mechanochemical methods, such as high-speed vibration milling, has also been explored for the preparation of peracetates, offering advantages such as reduced reaction times and lower energy consumption .

Analyse Des Réactions Chimiques

Types of Reactions: (1β→4)-Pentaglucosamine Peracetate undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent pentaglucosamine.

Oxidation: The primary alcohol groups in the glucosamine units can be oxidized to carboxylic acids using oxidizing agents such as sodium periodate.

Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Sodium periodate or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Hydrolysis: Pentaglucosamine.

Oxidation: Polycarboxylic acids.

Substitution: Derivatives with various functional groups replacing the acetyl groups.

Applications De Recherche Scientifique

(1β→4)-Pentaglucosamine Peracetate has several scientific research applications:

Biology: Studied for its potential role in cell signaling and as a building block for glycoproteins and glycolipids.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.

Mécanisme D'action

The mechanism of action of (1β→4)-Pentaglucosamine Peracetate involves its hydrolysis to release pentaglucosamine, which can then participate in various biochemical pathways. The acetyl groups serve as protective groups, enhancing the compound’s stability and solubility. The molecular targets and pathways involved include:

Enzymatic Hydrolysis: Enzymes such as chitinases and glucosaminidases can hydrolyze the acetyl groups, releasing the active pentaglucosamine.

Cell Signaling: Pentaglucosamine can interact with cell surface receptors, influencing cell signaling pathways and modulating biological responses.

Comparaison Avec Des Composés Similaires

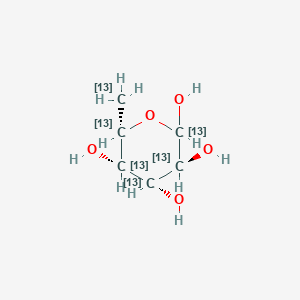

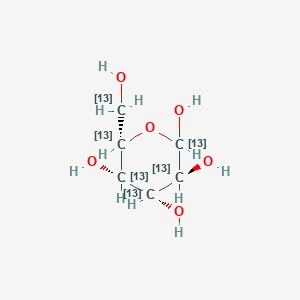

- Penta-O-acetyl-α-D-glucopyranose

- Penta-O-acetyl-α-D-galactopyranose

- Penta-O-acetyl-α-D-mannopyranose

Comparison: (1β→4)-Pentaglucosamine Peracetate is unique due to its β-1,4-glycosidic linkage and the presence of multiple glucosamine units. This structure imparts distinct properties, such as enhanced solubility and stability, compared to other peracetylated monosaccharides. Additionally, the presence of glucosamine units makes it a valuable precursor for the synthesis of bioactive compounds and glycosyl donors .

Propriétés

Numéro CAS |

117399-52-7 |

|---|---|

Formule moléculaire |

C₆₄H₉₁N₅O₃₈ |

Poids moléculaire |

1538.42 |

Synonymes |

O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)